

# comparing AuBr<sub>3</sub> with other gold catalysts

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## Compound Focus: Gold tribromide

CAS No.: 10294-28-7

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## AuBr<sub>3</sub> vs. Other Gold Catalysts

The table below compares AuBr<sub>3</sub> with other common gold catalysts based on catalytic properties and applications supported by experimental data.

Catalyst	Key Catalytic Property	Typical Applications	Performance & Experimental Evidence
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| **AuBr<sub>3</sub>** | **Oxophilic** [1] [2] | Anomeric azidation of sugars [1] [2], dehydrative cyclization of diols [3] | • **Sugar azidation:** 10 mol% AuBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>, RT, 1-3 h, yields up to **93%** [1] [2]. • **Diol cyclization:** 2-5 mol% AuBr<sub>3</sub> in aqueous micelles, RT, 1-2 h, yields **83-95%** [3]. | | **AuCl<sub>3</sub>** | **Oxophilic / Carbophilic** [1] | Similar to AuBr<sub>3</sub>, but may require modified conditions | • **Sugar azidation:** Requires 10 mol% for complete conversion, less convenient handling than AuBr<sub>3</sub> [1]. • **Glycosylation:** 5 mol% AuCl<sub>3</sub> alone gave low yields; performance enhanced with phenylacetylene co-catalyst [2]. | | **[Ph<sub>3</sub>PAu]<sup>+</sup> types** | **Carbophilic** (soft Lewis acid) [4] | Additions to C-C multiple bonds, hydroalkoxylation of alkynes [4] | • **Intermolecular hydroalkoxylation:** Effective with electron-deficient phosphine ligands [4]. • **Cyclization:** Ph<sub>3</sub>PAuCl/AgOTf catalyzed diol cyclization in 40 min, **82% yield** [3]. | | **Gold(I) NHC Complexes** | **Carbophilic** | Tandem reactions, asymmetric additions [4] | • **Asymmetric catalysis:** Chiral BIPHEP-based catalysts successfully employed in asymmetric cycloadditions [4]. |

## Detailed Experimental Protocols

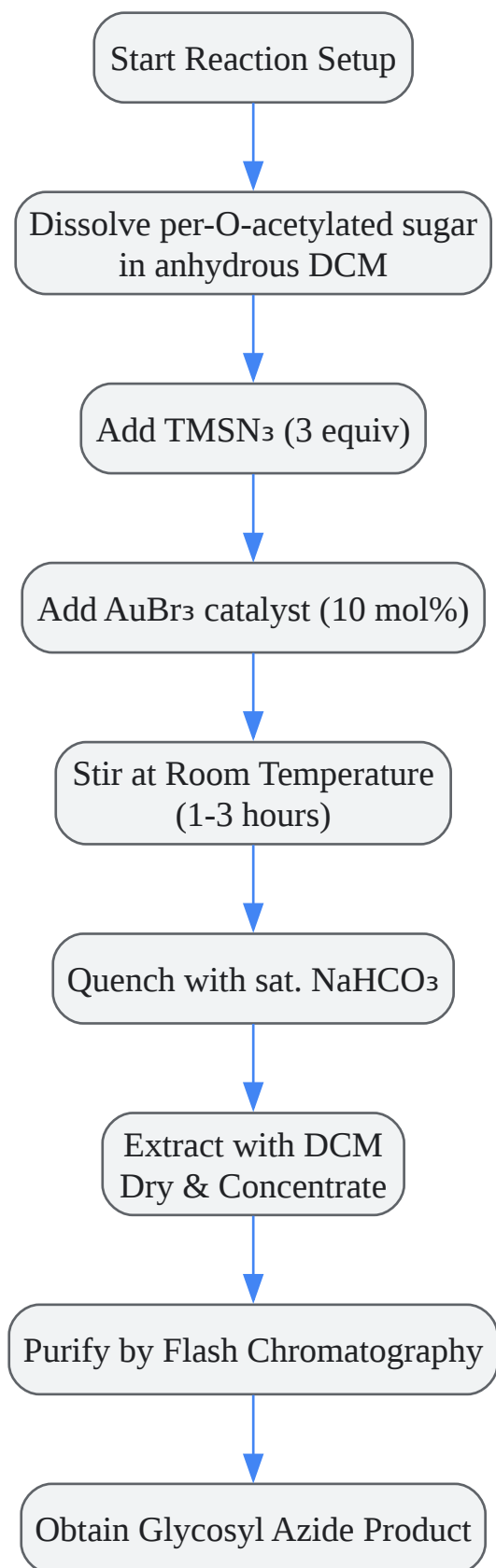
Here are the methodologies for key experiments that demonstrate AuBr<sub>3</sub>'s utility.

### Protocol 1: AuBr<sub>3</sub>-Catalyzed Anomeric Azidation of Sugars

This method converts per-acetylated or per-benzoylated sugars to glycosyl azides, valuable intermediates for synthesizing glycoconjugates and N-glycosyl heterocycles [1] [2].

- **Reagents:** Per-O-acetylated sugar (e.g., 300 mg), Trimethylsilyl azide (TMSN<sub>3</sub>, 3 equivalents), AuBr<sub>3</sub> (10 mol%), anhydrous Dichloromethane (DCM, 4 mL) [1] [2].
- **Procedure:**
  - Add the per-O-acetylated sugar and anhydrous DCM to a dry reaction flask.
  - Add TMSN<sub>3</sub> to the stirring solution.
  - Add AuBr<sub>3</sub> (10 mol%) to the reaction mixture and stir at room temperature (monitor by TLC).
  - After completion (typically 1-3 hours), quench the reaction with a saturated aqueous NaHCO<sub>3</sub> solution.
  - Extract with DCM, dry the combined organic layers over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
  - Purify the residue by flash column chromatography to obtain the pure glycosyl azide [1] [2].
- **Key Note:** Moisture is crucial. Reactions with powdered molecular sieves resulted in no product, suggesting HBr generated from AuBr<sub>3</sub> and trace water participates in catalysis [1].

The experimental workflow for this protocol is summarized below.



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## Protocol 2: AuBr<sub>3</sub>-Catalyzed Dehydrative Cyclization in Water

This green chemistry approach uses aqueous micelles to drive dehydration reactions, avoiding organic solvents and dehydrating agents [3].

- **Reagents:** Diol substrate (e.g., acetylenic diol), AuBr<sub>3</sub> (2-5 mol%), Aqueous TPGS-750-M surfactant solution (2 wt%, 0.5 M overall concentration), NaCl (optional additive) [3].
- **Procedure:**
  - Prepare a 2 wt% aqueous solution of the surfactant TPGS-750-M.
  - Add the diol substrate to the surfactant solution.
  - Add AuBr<sub>3</sub> (2-5 mol%) to the mixture and stir vigorously at room temperature.
  - Optionally, add NaCl to increase micelle size and improve reaction rate [3].
  - Monitor the reaction by TLC or GC-MS. Upon completion (typically 1-2 hours), extract the product with an organic solvent like ethyl acetate.
  - Purify the combined organic extracts by chromatography to obtain the cyclic product (e.g., furan, pyrrole) [3].
- **Key Control:** A reaction run "on water" without the surfactant yielded no product, proving the micellar environment is essential [3].

## Key Takeaways for Drug Development

- **Leverage AuBr<sub>3</sub>'s Oxophilicity:** Prefer AuBr<sub>3</sub> for reactions involving oxygenated substrates like sugars and diols, where its strong interaction with oxygen atoms provides superior performance [1] [2].
- **Consider Green Chemistry Options:** AuBr<sub>3</sub> is effective in environmentally friendly micellar aqueous media, which can be a strategic advantage for sustainable process development [3].
- **Understand Limitations:** AuBr<sub>3</sub> may not be the optimal choice for reactions primarily driven by carbophilicity, such as additions to unactivated alkenes, where gold(I) complexes with bulky ligands might perform better [4].

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## References

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To cite this document: Smolecule. [comparing AuBr<sub>3</sub> with other gold catalysts]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b570179#comparing-aubr3-with-other-gold-catalysts>]

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